6-(trifluoromethyl)-9H-carbazol-3-amine
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Overview
Description
6-(trifluoromethyl)-9H-carbazol-3-amine is a compound that features a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated carbazole in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-9H-carbazol-3-amine may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
6-(trifluoromethyl)-9H-carbazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.
Uniqueness
6-(trifluoromethyl)-9H-carbazol-3-amine is unique due to its carbazole core, which imparts specific electronic and structural properties. The trifluoromethyl group further enhances its stability and biological activity, making it distinct from other trifluoromethyl-containing compounds .
Properties
CAS No. |
872604-26-7 |
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Molecular Formula |
C13H9F3N2 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(17)2-4-12(10)18-11/h1-6,18H,17H2 |
InChI Key |
YDMHQGDKHNGZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
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